2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dichlorophenyl)acetamide
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Overview
Description
2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dichlorophenyl)acetamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have significant biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dichlorophenyl)acetamide is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also works by reducing inflammation in the body.
Biochemical and physiological effects
This compound has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. It has also been shown to have anti-bacterial and anti-fungal properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dichlorophenyl)acetamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool in cancer research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dichlorophenyl)acetamide. One direction is to further investigate its mechanism of action and the specific enzymes and proteins that it targets. Another direction is to explore its potential applications in the treatment of other diseases, such as fungal infections. Additionally, future research could focus on developing more efficient synthesis methods for this compound.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its ability to inhibit the growth of cancer cells and reduce inflammation makes it a valuable tool in cancer research. While its mechanism of action is not fully understood, future research could focus on further investigating its potential applications and developing more efficient synthesis methods.
Synthesis Methods
The synthesis of 2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dichlorophenyl)acetamide has been achieved using various methods. One of the most common methods is the reaction of 2,6-dichloroaniline with benzyl ethyl malonate and sodium hydride in DMF to yield the intermediate product. This intermediate product is then treated with thiosemicarbazide and acetic anhydride to yield the final product. Other methods include the reaction of 2,6-dichloroaniline with benzyl ethyl malonate and thiosemicarbazide in ethanol, or the reaction of 2,6-dichloroaniline with benzyl ethyl malonate and thiourea in ethanol.
Scientific Research Applications
2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dichlorophenyl)acetamide has been shown to have potential applications in scientific research. One of the primary applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory properties and can be used to treat various inflammatory diseases.
Properties
IUPAC Name |
2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N4OS/c1-2-25-16(11-13-7-4-3-5-8-13)23-24-19(25)27-12-17(26)22-18-14(20)9-6-10-15(18)21/h3-10H,2,11-12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPBUILXDGGGAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC=C2Cl)Cl)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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